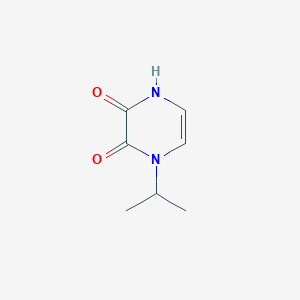

1-(propan-2-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Overview

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical processes .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for planning a synthesis by transforming a complex target molecule into progressively simpler structures along a pathway which ultimately leads to simple or commercially available starting materials .Molecular Structure Analysis

Molecular structure analysis involves techniques such as NMR spectroscopy and infrared spectroscopy. NMR spectroscopy can provide information about the number and type of chemical entities in a molecule . Infrared spectroscopy can be used to identify functional groups .Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo. For example, if the compound is an alcohol, it might undergo reactions such as dehydration or oxidation .Physical And Chemical Properties Analysis

This section would include information on the compound’s physical and chemical properties such as melting point, boiling point, solubility, and reactivity .Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is not fully understood. However, it is believed that the compound acts as a Lewis acid and acts as a catalyst in the formation of various organic compounds. Additionally, it is believed that the compound can act as an electron donor, which can facilitate the formation of various organic compounds.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an antioxidant, which can help protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have antifungal and antibacterial properties, which can be beneficial in the treatment of various infections.

Advantages and Limitations for Lab Experiments

The major advantage of using 1-(propan-2-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments is its stability and wide range of applications. This compound is highly stable and can be used in a variety of conditions. Additionally, it is relatively easy to synthesize, which makes it ideal for laboratory experiments. The major limitation of using this compound in laboratory experiments is its cost. This compound is relatively expensive, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 1-(propan-2-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione in scientific research. One potential direction is its use in the development of new pharmaceuticals. This compound could be used to synthesize new drugs or to modify existing drugs to increase their efficacy. Additionally, this compound could be used in the development of new materials, such as polymers and nanomaterials, for use in various applications. Finally, this compound could be used in the development of new catalysts for the synthesis of organic compounds and the development of new catalytic processes.

Synthesis Methods

1-(propan-2-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized through a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a reaction between a primary amine and a secondary amine. The Grignard reagent method involves reacting an alkyl halide with a Grignard reagent in the presence of a Lewis acid. The palladium-catalyzed reaction involves the use of a palladium catalyst and a base, such as pyridine or triethylamine, to form a complex that can then be reacted with a primary amine to form this compound. The reaction between a primary amine and a secondary amine involves the use of a tertiary amine, such as triethylamine, to form a complex that can then be reacted with a primary amine to form this compound.

Scientific Research Applications

1-(propan-2-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied extensively for its potential use in various scientific applications. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It has also been used in the synthesis of bioactive molecules, such as peptides and proteins, and as a catalyst in the synthesis of polymers and other materials. In addition, this compound has been used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of polymers and other materials.

Safety and Hazards

properties

IUPAC Name |

4-propan-2-yl-1H-pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(10)7(9)11/h3-5H,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXBDHQIUALAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CNC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901244246 | |

| Record name | 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92716-39-7 | |

| Record name | 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92716-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)

![3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole](/img/structure/B6432389.png)

![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)

![4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6432414.png)

![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)

![benzyl[(3-methoxyphenyl)methyl]methylamine](/img/structure/B6432450.png)